7H-imidazo[4,5-b]pyrazine
Description
Structural Significance and Nomenclature within N-Heterocycles
7H-imidazo[4,5-b]pyrazine is a bicyclic heteroaromatic compound. Its structure consists of a pyrazine (B50134) ring fused to an imidazole (B134444) ring. The nomenclature, "this compound," systematically describes this fusion. "Imidazo" refers to the imidazole ring, "pyrazine" to the pyrazine ring, and "[4,5-b]" specifies the fusion points between the two rings. The "7H" indicates the position of the saturating hydrogen atom. As a nitrogen-containing heterocycle, this scaffold is a subject of interest due to the diverse biological activities exhibited by its derivatives. uctm.edu
Bioisosteric Considerations and Analogies with Purine (B94841) Derivatives in Chemical Design
A cornerstone of the interest in this compound lies in its role as a bioisostere of purine. nih.gov Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new compound with improved biological activity. u-tokyo.ac.jpmdpi.comgoogle.com The this compound core mimics the natural purine skeleton, which is fundamental to various biological processes as a component of DNA, RNA, and signaling molecules like ATP and GTP.
The key structural analogy is the replacement of the carbon atom at the 8-position in the purine ring with a nitrogen atom, resulting in the imidazo[4,5-b]pyrazine core. This substitution alters the electronic distribution and hydrogen bonding capabilities of the molecule, which can lead to modified interactions with biological targets such as enzymes and receptors. u-tokyo.ac.jpacs.org This strategic modification allows medicinal chemists to fine-tune the pharmacological properties of purine-like compounds, potentially enhancing efficacy or altering selectivity. nih.gov
Table 1: Comparison of Purine and this compound
| Feature | Purine | This compound |
| Core Structure | Imidazole ring fused to a pyrimidine (B1678525) ring | Imidazole ring fused to a pyrazine ring |
| Key Difference | Carbon atom at position 8 | Nitrogen atom at position 8 |
| Hydrogen Bonding | Possesses distinct hydrogen bond donor and acceptor sites | Altered hydrogen bond donor and acceptor patterns due to the extra nitrogen |
| Electronic Nature | Electron-rich aromatic system | More electron-deficient due to the additional electronegative nitrogen atom |
Overview of Research Trajectories for Imidazo[4,5-b]pyrazine Systems
Research into this compound and its derivatives has explored a wide range of potential therapeutic applications. The ability of this scaffold to mimic purines has made it a prime candidate for the development of antagonists and inhibitors for enzymes that process purine-based substrates.
One significant area of investigation is in the field of oncology. Derivatives of imidazo[4,5-b]pyrazine have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. researchgate.netgoogle.com For instance, certain compounds have shown inhibitory activity against kinases, a class of enzymes often dysregulated in cancer. acs.org The rationale is that the imidazo[4,5-b]pyrazine core can act as a scaffold to position substituents in a way that allows for potent and selective binding to the ATP-binding site of these kinases.
Another prominent research direction is the development of antimicrobial agents. uctm.edu The structural similarity to purines makes these compounds potential inhibitors of essential metabolic pathways in microorganisms. For example, some imidazo[4,5-b]pyrazine derivatives have been shown to inhibit the growth of Escherichia coli. acs.org The mechanism often involves the competitive inhibition of enzymes involved in purine biosynthesis or utilization. nih.govacs.org
Furthermore, the imidazo[4,5-b]pyrazine framework has been utilized in the design of agents targeting other biological systems, including antiviral and anti-inflammatory applications. uctm.edutandfonline.com The versatility of this scaffold allows for a broad range of chemical modifications, enabling the exploration of diverse structure-activity relationships. popline.orgresearchgate.net
Table 2: Examples of Research on this compound Derivatives
| Derivative Class | Research Focus | Reported Biological Activity |
| Ribonucleosides of imidazo[4,5-b]pyrazine | Antimicrobial | Inhibition of Escherichia coli growth nih.govacs.org |
| Substituted imidazo[4,5-b]pyridines | Anticancer | Cytotoxic against various cancer cell lines nih.govresearchgate.net |
| Imidazo[4,5-b]pyridine derivatives | Kinase Inhibition | Selective inhibition of Aurora-A kinase acs.org |
| General Imidazo[4,5-b]pyrazine Systems | Antiviral, Anti-inflammatory | Broad therapeutic potential uctm.edutandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7H-imidazo[4,5-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-7-5-4(6-1)8-3-9-5/h1-3H,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAMEFMDQNTDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=NC=N2)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C(=NC=N2)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7h Imidazo 4,5 B Pyrazine and Its Derivatives
Classical Cyclocondensation and Annulation Approaches
Traditional methods for the construction of the imidazo[4,5-b]pyrazine ring system primarily rely on the cyclocondensation of 2,3-diaminopyrazine (B78566) precursors with a variety of carbon electrophiles. These methods are valued for their straightforward nature and the availability of starting materials.
Reactions Employing 2,3-Diaminopyridine (B105623) Precursors
A cornerstone in the synthesis of imidazo[4,5-b]pyridines, which are structurally related to imidazo[4,5-b]pyrazines, involves the use of 2,3-diaminopyridine as a key building block. semanticscholar.orgmdpi.com This precursor readily undergoes condensation reactions with various single-carbon units to form the fused imidazole (B134444) ring.
One of the most common and direct methods for the synthesis of 2-substituted imidazo[4,5-b]pyridines is the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives. semanticscholar.orgmdpi.com This reaction typically requires harsh conditions, such as high temperatures and strongly acidic media, to facilitate the necessary dehydration and cyclization steps. semanticscholar.org For instance, the reaction of 2,3-diaminopyridine with formic acid, when boiled under reflux, yields the parent imidazo[4,5-b]pyridine. semanticscholar.orgmdpi.com Similarly, other carboxylic acids can be employed to introduce a variety of substituents at the 2-position of the fused imidazole ring. The reaction mechanism involves an initial nucleophilic attack of one of the amino groups on the carbonyl carbon of the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[4,5-b]pyridine system. smolecule.com
Microwave-assisted heating has emerged as a rapid and efficient alternative for this transformation, often leading to moderate to good yields of 2-substituted imidazo[4,5-b]pyridines. semanticscholar.org This method is particularly useful for generating libraries of compounds for screening purposes. semanticscholar.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| 2,3-Diaminopyridine | Formic Acid | Reflux | Imidazo[4,5-b]pyridine | Not Specified |
| 2,3-Diaminopyridine | Various Carboxylic Acids | Microwave, Silica Gel Support | 2-Substituted Imidazo[4,5-b]pyridines | 71-92 semanticscholar.org |
The reaction of 2,3-diaminopyridine with various aldehydes provides another versatile route to 2-substituted imidazo[4,5-b]pyridines. This reaction often proceeds via an air oxidative cyclocondensation. mdpi.com In a notable one-step synthesis, reacting 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, without the need for an external oxidizing agent, can produce 1H-imidazo[4,5-b]pyridine derivatives in excellent yields, ranging from 83% to 87%. mdpi.com The reaction is believed to proceed through the formation of an intermediate imidazolidine-pyridine, which is then oxidized by atmospheric oxygen to the final aromatic product. semanticscholar.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | Water, Thermal | 2-Aryl-1H-imidazo[4,5-b]pyridines | 83-87 mdpi.com |
Orthoesters, such as triethyl orthoformate and triethyl orthoacetate, serve as effective reagents for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine. mdpi.com Refluxing 2,3-diaminopyridine in an orthoester, followed by treatment with hydrochloric acid, leads to the formation of the corresponding imidazo[4,5-b]pyridine or its 2-substituted derivatives. mdpi.com This method has been reported to provide good yields, with imidazo[4,5-b]pyridine being obtained in 83% yield and its 2-methyl derivative in 78% yield. mdpi.com
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| 2,3-Diaminopyridine | Triethyl Orthoformate | Reflux, then HCl | Imidazo[4,5-b]pyridine | 83 mdpi.com |
| 2,3-Diaminopyridine | Triethyl Orthoacetate | Reflux, then HCl | 2-Methyl-imidazo[4,5-b]pyridine | 78 mdpi.com |
Synthesis from Carbonitrile Intermediates
An alternative approach to the imidazo[4,5-b]pyrazine ring system involves the use of carbonitrile intermediates. For instance, the synthesis of imidazopyridines has been achieved from picolinothioamide, which can be derived from the corresponding carbonitrile. mdpi.com The reaction of 4-phenylpicolinothioamide with diaminopyridines in ethylene (B1197577) glycol has been shown to yield the corresponding imidazopyridines. mdpi.com
Transition Metal-Catalyzed Synthetic Strategies
Modern synthetic organic chemistry has increasingly relied on transition metal catalysis to achieve efficient and selective bond formations. In the context of imidazo[4,5-b]pyrazine synthesis, palladium-catalyzed reactions have proven to be particularly valuable.
A facile synthesis of imidazo[4,5-b]pyridines and -pyrazines has been developed utilizing a palladium-catalyzed amide coupling reaction. mdpi.comorganic-chemistry.org This method involves the coupling of 2-chloro-3-amino-heterocycles with primary amides, followed by an in situ cyclization and dehydration, all occurring in a single reaction vessel. organic-chemistry.org This approach offers a quick and efficient route to a variety of substituted products and addresses challenges related to regioselective synthesis, particularly for substitutions at the N1 position. organic-chemistry.org The reaction conditions are typically optimized with specific palladium catalysts and ligands, such as Me4tBu-XPhos, in a suitable solvent like tert-butanol, leading to high yields for a range of substrates. organic-chemistry.org It has been noted that pyrazine (B50134) substrates tend to react faster due to the electron-deficient nature of the pyrazine ring. organic-chemistry.org This methodology has been successfully applied to the total synthesis of the mutagen 1-Me-5-PhIP, demonstrating its utility in accessing biologically relevant molecules. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product |
| 2-Chloro-3-aminopyridine | Primary Amide | Pd/Me4tBu-XPhos | Imidazo[4,5-b]pyridine |
| 2-Chloro-3-aminopyrazine | Primary Amide | Pd/Me4tBu-XPhos | Imidazo[4,5-b]pyrazine |
Palladium-Catalyzed Amide Coupling Reactions of Halogenated Aminopyrazines
A notable and efficient method for the synthesis of imidazo[4,5-b]pyrazines involves a palladium-catalyzed amide coupling reaction. organic-chemistry.orgdeepdyve.com This strategy utilizes readily available 2-chloro-3-amino-heterocycles, including pyrazine derivatives, and couples them with primary amides. The reaction proceeds via an initial C-N bond formation, followed by an in situ cyclization and dehydration to afford the fused imidazole ring system in a single vessel. organic-chemistry.org
This method offers a facile route to a variety of substituted products, with the electron-deficient nature of the pyrazine ring contributing to faster reaction rates compared to analogous pyridine (B92270) systems. organic-chemistry.org The choice of palladium catalyst and ligand is crucial for achieving high yields. For instance, ligands such as Me4tBu-XPhos have been found to be effective in promoting the desired transformation. organic-chemistry.org This approach provides a regioselective means to access N1-substituted imidazo[4,5-b]pyrazines, a substitution pattern that can be challenging to achieve through other synthetic routes. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Amide Coupling for Imidazo[4,5-b]pyrazine Synthesis
| Starting Aminopyrazine | Amide Coupling Partner | Product | Yield (%) |
|---|---|---|---|
| 2-Chloro-3-aminopyrazine | Benzamide | 2-Phenyl-7H-imidazo[4,5-b]pyrazine | High |
| 2-Chloro-3-aminopyrazine | Acetamide | 2-Methyl-7H-imidazo[4,5-b]pyrazine | High |
Copper-Catalyzed Amination of N-Pyridyl Imines
While direct examples for the synthesis of 7H-imidazo[4,5-b]pyrazine using copper-catalyzed amination of N-pyridyl imines are not extensively detailed in the provided context, copper catalysis is well-established for C-N bond formation. For instance, copper-catalyzed aerobic oxidative synthesis of imidazo[1,5-a]pyridines has been developed via a cascade denitrogenative transannulation reaction of pyridotriazoles with benzylamines. acs.org This highlights the potential of copper catalysts to facilitate the intricate bond formations required for creating fused imidazole systems. The general principle often involves the in situ generation of a reactive intermediate that undergoes intramolecular cyclization.
Suzuki Cross-Coupling Reactions in Scaffold Functionalization
The Suzuki cross-coupling reaction is a powerful and versatile tool for the functionalization of heterocyclic scaffolds, including the imidazo[4,5-b]pyrazine core. rsc.orgnih.gov This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling a halogenated or triflated pyrazine derivative with a boronic acid or ester. rsc.org This method is particularly valuable for introducing a wide range of aryl, heteroaryl, or vinyl substituents onto the pyrazine ring, thereby allowing for the systematic exploration of structure-activity relationships. researchgate.netmdpi.com
The electron-deficient nature of the pyrazine system facilitates the oxidative addition of palladium to the carbon-halogen bond, often without the need for specialized or expensive ligands. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired coupled products. rsc.org The Suzuki coupling has been successfully employed in the synthesis of highly substituted pyrazine derivatives that are precursors to or part of larger, more complex molecules with potential pharmaceutical applications. rsc.org
Table 2: Examples of Suzuki Cross-Coupling for Functionalization
| Halogenated Pyrazine Substrate | Boronic Acid/Ester | Catalyst | Product |
|---|---|---|---|
| 5-Bromoimidazo[1,2-a]pyrazine | Imidazoleboronic acid | Pd(PPh3)4 | 5-(Imidazol-1-yl)imidazo[1,2-a]pyrazine |
| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh3)4 | 2-Bromo-5-(2-methoxyphenyl)-3,6-dimethylpyrazine |
Multicomponent Reaction (MCR) Approaches for Enhanced Structural Diversity
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex heterocyclic molecules from simple and readily available starting materials. nih.govresearchgate.net These reactions, where three or more reactants combine in a one-pot fashion, allow for the rapid generation of diverse molecular libraries. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent example used for the synthesis of imidazo-fused heterocycles, including imidazo[1,2-a]pyrazines. researchgate.net
This reaction typically involves the condensation of an aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide. nih.govresearchgate.net The reaction is often catalyzed by an acid, which activates the aldehyde for the formation of an imine intermediate. Subsequent nucleophilic attack by the isocyanide and an intramolecular cyclization lead to the formation of the desired imidazo[4,5-b]pyrazine scaffold. nih.gov The use of various starting materials allows for the introduction of diverse substituents at multiple positions of the heterocyclic core in a single synthetic step.
Table 3: Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyrazine (B1224502) Synthesis
| Aminoazine | Aldehyde | Isocyanide | Catalyst | Product |
|---|---|---|---|---|
| 2-Aminopyrazine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Iodine | 2-(4-Nitrophenyl)-3-(tert-butyl)imidazo[1,2-a]pyrazine |
Tandem Reaction Sequences for Imidazo[4,5-b]pyrazine Core Formation
Reduction-Cyclization Conversions (e.g., from Oxadiazolo[3,4-b]pyrazines)
A novel and effective tandem reaction sequence for the synthesis of 2-substituted-imidazo[4,5-b]pyrazines involves the conversion of nih.govnih.govrsc.orgoxadiazolo[3,4-b]pyrazine precursors. nih.govnih.gov This method relies on the in situ reduction of the oxadiazole moiety to generate a reactive diaminopyrazine intermediate. This intermediate is then immediately trapped and cyclized with a suitable carbon electrophile, such as an orthoester, to form the imidazole ring. nih.govnih.gov
This reduction-cyclization process has been successfully achieved using iron-mediated reduction. nih.govnih.gov The furazan (B8792606) ring of the starting material is analogous to a nitro group in its reactivity towards reduction. nih.gov This strategy provides access to a variety of imidazo[4,5-b]pyrazine derivatives with diverse substitutions at the 2, 5, and 6 positions in moderate to good yields. nih.govnih.gov
Table 4: Reduction-Cyclization of Oxadiazolo[3,4-b]pyrazines
| Oxadiazolo[3,4-b]pyrazine Precursor | Carbon Electrophile | Reducing Agent | Product | Yield |
|---|
Cascade Reactions from Nitro-Substituted Pyridines
While the provided search results focus more on the reduction of oxadiazoles, the concept of reductive cyclization is also applicable to nitro-substituted precursors. For instance, a synthetic route to the related imidazo[4,5-b]pyridine ring system involves the reductive cyclization of 4-nitro-1H-imidazol-5-yl dicarbonyl compounds. rsc.org This transformation can be achieved through catalytic hydrogenation over palladium or by treatment with sodium borohydride (B1222165) in the presence of palladium. rsc.org This suggests that a similar cascade approach, starting from appropriately substituted nitro-pyrazines, could be a viable strategy for the formation of the this compound core. The nitro group would first be reduced to an amino group, which could then undergo an intramolecular cyclization with a suitably positioned carbonyl or equivalent electrophilic group.
Regioselective Synthesis of N-Substituted this compound Derivatives
The selective introduction of substituents at specific nitrogen atoms of the this compound core is a crucial aspect in the synthesis of its derivatives. The regioselectivity of these reactions is influenced by various factors, including the reaction conditions and the nature of the starting materials.
N-Alkylation under Phase Transfer Catalysis Conditions
Phase transfer catalysis (PTC) has emerged as a powerful and environmentally friendly method for the N-alkylation of heterocyclic compounds. This technique facilitates the reaction between reactants in immiscible phases, often allowing for the use of milder reaction conditions and less hazardous reagents.
In the context of imidazo[4,5-b]pyridine derivatives, which are structurally analogous to 7H-imidazo[4,5-b]pyrazines, N-alkylation under solid-liquid phase transfer catalysis has been successfully employed to synthesize various N-substituted derivatives. A notable example is the alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. researchgate.netmdpi.com
The general procedure for this reaction involves the treatment of the imidazo[4,5-b]pyridine derivative with a slight excess of an alkylating agent in the presence of a base, such as potassium carbonate, and a catalytic amount of a phase transfer catalyst, like tetra-n-butylammonium bromide (TBAB), in a solvent such as N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature over several hours. mdpi.com
A key aspect of this methodology is the regioselectivity of the alkylation. The imidazo[4,5-b]pyridine ring system possesses multiple nitrogen atoms that can potentially be alkylated. Studies have shown that the reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various mono-halogenated compounds under these PTC conditions leads to the formation of a mixture of regioisomers. researchgate.netmdpi.com
Specifically, with alkylating agents such as 1-(chloromethyl)benzene and 1-(bromomethyl)-4-methylbenzene, the alkylation predominantly occurs at the N3 and N4 positions, leading to a mixture of the corresponding regioisomers. Interestingly, when ethyl 2-bromoacetate is used as the alkylating agent, a third regioisomer, the N1-substituted product, is also formed. mdpi.com The yields of the individual regioisomers can be influenced by the nature of the alkylating agent. mdpi.com
The detailed research findings for the N-alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine under phase transfer catalysis conditions are summarized in the table below.
Table 1: Regioselective N-Alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine under Phase Transfer Catalysis
| Alkylating Agent | Product Regioisomers | Overall Yield (%) |
| 1-(chloromethyl)benzene | N3 and N4 | 49 |
| 1-(bromomethyl)-4-methylbenzene | N3 and N4 | 44 |
| ethyl 2-bromoacetate | N1, N3, and N4 | 10 |
These findings highlight that N-alkylation under phase transfer catalysis conditions provides a viable route for the synthesis of N-substituted imidazo[4,5-b]pyridine derivatives, and by extension, offers a promising strategy for the regioselective synthesis of N-substituted this compound derivatives. The ability to control the regioselectivity to some extent by choosing the appropriate alkylating agent is a valuable feature of this synthetic methodology.
Chemical Transformations and Derivatization Strategies of the 7h Imidazo 4,5 B Pyrazine Core
Alkylation Patterns and Nitrogen Regioisomer Formation (N1, N3, N4)
Alkylation of the 7H-imidazo[4,5-b]pyrazine core can occur at several nitrogen atoms, leading to the formation of regioisomers. The imidazole (B134444) ring contains two nitrogen atoms, N1 and N3, while the pyrazine (B50134) ring contains N4 and N7. The position of alkylation is influenced by factors such as the nature of the alkylating agent, the reaction conditions, and the presence of substituents on the heterocyclic core.
The N-alkylation of imidazole-containing heterocycles like imidazopyrazines can result in various tautomeric forms and regioisomers. researchgate.net For the related imidazo[4,5-b]pyridine systems, alkylation reactions have been studied, providing insights into the potential reactivity of the imidazo[4,5-b]pyrazine core. researchgate.netsemanticscholar.org The regioselectivity of N-alkylation is a critical aspect in the synthesis of specific isomers with desired biological activities. Advanced NMR techniques are often employed for the structural elucidation and differentiation of the resulting regioisomers. researchgate.net
The direct alkylation of the unsubstituted this compound can lead to a mixture of products. For instance, treatment with alkyl halides in the presence of a base can result in substitution at N1, N3, or N4. The relative ratios of these isomers depend on the steric and electronic environment of each nitrogen atom.
| Nitrogen Position | Potential for Alkylation | Influencing Factors |
| N1 | Can be alkylated, often a target for regioselective synthesis. organic-chemistry.org | Steric hindrance from adjacent substituents, electronic effects of the pyrazine ring. |
| N3 | Alkylation is possible, leading to a different regioisomer. | Electronic density, reaction kinetics vs. thermodynamics. |
| N4 | The pyrazine nitrogen can also undergo alkylation. | Basicity of the nitrogen, solvent effects. |
Functionalization at Exocyclic Positions (e.g., C2, C6, C7)
Functionalization at the carbon atoms of the this compound core is a key strategy for introducing diverse substituents and modulating biological activity. The C2, C6, and C7 positions are common targets for derivatization.
A variety of substituents can be introduced at the C2 position. For example, a method for the synthesis of 2-substituted-imidazo[4,5-b]pyrazines involves the in situ reduction of an oxadiazole moiety to a diaminopyrazine, which is then trapped and cyclized with a carbon electrophile. nih.gov This allows for the introduction of groups like trifluoromethyl at the C2 position. nih.gov Similarly, substitutions at the C5 and C6 positions can also be achieved through this methodology. nih.gov
Recent research has also demonstrated the functionalization of the related imidazo[1,2-a]pyrazine (B1224502) scaffold at various positions, which can provide insights into the reactivity of the this compound core. rsc.orgtsijournals.com
| Position | Method of Functionalization | Example of Introduced Substituent |
| C2 | Reductive cyclization of a diaminopyrazine intermediate with a carbon electrophile. nih.gov | Trifluoromethyl nih.gov |
| C6 | Can be functionalized through various synthetic routes, often starting from substituted pyrazine precursors. | Aryl groups nih.gov |
| C7 | Functionalization at this position is also achievable, contributing to the diversity of derivatives. |
Introduction of Aryl and Heteroaryl Substituents
The introduction of aryl and heteroaryl groups onto the this compound scaffold is a widely used strategy in the development of new therapeutic agents. nih.gov These substituents can engage in crucial interactions with biological targets.
Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds between the heterocyclic core and aryl or heteroaryl moieties. The Suzuki-Miyaura coupling, which utilizes boronic acids or esters, and the Stille coupling, which employs organostannanes, are frequently employed for this purpose. rsc.orgnih.gov For instance, the synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a related heterocyclic amine, has been achieved using Suzuki cross-coupling to introduce the phenyl group. koreascience.kr
A facile synthesis of 2-substituted-1H-imidazo[4,5-b]pyrazines has been developed using the Suzuki cross-coupling reaction under microwave irradiation, highlighting an efficient method for introducing aryl substituents at the C2 position. researchgate.net Similarly, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been synthesized via Suzuki cross-coupling, demonstrating the versatility of this reaction for functionalizing pyrazine-containing compounds. mdpi.com
| Coupling Reaction | Reactants | Position of Arylation |
| Suzuki-Miyaura Coupling | Halogenated imidazo[4,5-b]pyrazine and an aryl/heteroaryl boronic acid/ester. mdpi.com | C2, C6 koreascience.krresearchgate.net |
| Stille Coupling | Halogenated imidazo[4,5-b]pyrazine and an aryl/heteroaryl organostannane. rsc.org | Various positions |
| Buchwald-Hartwig Coupling | Can be used for N-arylation. | N1, N3 |
Halogenation and Subsequent Cross-Coupling Elaboration
Halogenation of the this compound core provides versatile intermediates for further functionalization through cross-coupling reactions. The introduction of a halogen atom, such as chlorine, bromine, or iodine, at a specific position allows for the subsequent introduction of a wide range of substituents.
The halogenation of the related imidazo[4,5-b]pyridin-2-one derivatives has been studied, indicating that the pyridine (B92270) or pyrazine ring can be halogenated. researchgate.net For instance, chlorination of imidazo[4,5-b]pyridine in acetic acid can lead to dichlorinated products. researchgate.net Similar strategies can be envisioned for the this compound system.
Once halogenated, these derivatives can readily participate in various palladium-catalyzed cross-coupling reactions, as mentioned in the previous section. This two-step sequence of halogenation followed by cross-coupling is a powerful strategy for the synthesis of complex and diverse libraries of imidazo[4,5-b]pyrazine derivatives. For example, 2-halo-1-methyl-1H-imidazo[4,5-b]pyridines have been used in Buchwald and Suzuki cross-coupling reactions to synthesize mutagenic heterocyclic amines. koreascience.kr
| Halogenation Method | Position of Halogenation | Subsequent Cross-Coupling Reaction |
| Treatment with N-halosuccinimides (NBS, NCS) | C2, C6, C7 | Suzuki, Stille, Heck, Sonogashira rsc.org |
| Reaction with elemental halogens (Cl₂, Br₂) researchgate.net | Pyrazine ring | Buchwald-Hartwig amination koreascience.kr |
Derivatization to Form Imidazo[4,5-b]pyrazin-2-ones
Imidazo[4,5-b]pyrazin-2-ones represent an important class of derivatives with their own unique biological properties. The synthesis of these compounds can be achieved through several routes.
One approach involves the cyclization of appropriate precursors. For instance, a novel synthesis of aryl-tethered imidazo[4,5-b]pyrazin-2-ones has been reported through an in situ ring construction and contraction methodology. acs.org A patent describes processes for the preparation of 1H-imidazo[4,5-b]pyrazin-2-ones, which can be further alkylated at the N1 and N3 positions. google.com This alkylation can be achieved using dialkyl sulfates in an aqueous base. google.com
The synthesis of these oxo-derivatives expands the chemical space accessible from the this compound core and provides opportunities for developing new compounds with diverse pharmacological profiles.
| Synthetic Approach | Starting Materials | Key Transformation |
| In situ ring construction and contraction acs.org | Aryl-tethered precursors | Cyclization and rearrangement |
| Cyclization of diaminopyrazines | Diaminopyrazines and urea (B33335) or its equivalent | Formation of the imidazolone (B8795221) ring |
| Alkylation of the 2-one scaffold google.com | 1H-imidazo[4,5-b]pyrazin-2-one and a dialkyl sulfate | N1 and/or N3 alkylation |
Advanced Spectroscopic and Structural Characterization of 7h Imidazo 4,5 B Pyrazine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. The chemical shifts (δ) of protons in imidazo[4,5-b]pyrazine analogues are influenced by the electronic environment, with protons on the pyrazine (B50134) and imidazole (B134444) rings typically appearing in the aromatic region of the spectrum.
For instance, in a series of synthesized imidazo[1,2-a]pyrazine (B1224502) derivatives, which are structurally related, the aromatic pyrazine hydrogens are observed at distinct chemical shifts. One proton may appear as a singlet around δ 9.03 ppm, while two other hydrogens on the pyrazine ring can appear as doublets between δ 8.30–8.32 ppm. nih.gov Protons of substituent groups, such as the singlet for a methyl (CH₃) group, might be found at approximately 2.55 ppm. tsijournals.com The specific positions and splitting patterns of these signals provide crucial information for confirming the substitution pattern on the heterocyclic core. The coupling constants between adjacent protons further aid in assigning the specific positions of substituents on the pyrazine ring. researchgate.net
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference Compound Type |
|---|---|---|---|
| Pyrazine-H | 8.30 - 9.03 | Singlet, Doublet | Imidazo[1,2-a]pyrazine |
| Imidazole-H | ~7.40 - 8.12 | Singlet | Imidazo[1,2-a]pyrazine |
| Aryl-H (substituent) | 7.20 - 7.91 | Multiplet, Doublet | Imidazo[1,2-a]pyrazine |
| Alkyl-CH₃ (substituent) | ~2.55 | Singlet | Imidazo[1,2-a]pyrazine |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. libretexts.org The chemical shifts of carbons in the imidazo[4,5-b]pyrazine core are characteristic of aromatic and heteroaromatic systems, typically appearing in the range of δ 110-150 ppm. spectrabase.com
In the analysis of imidazo[1,2-a]pyrazine derivatives, distinct signals are observed for the carbons of the fused ring system and any substituents. nih.govtsijournals.com For example, carbons within the aromatic rings can appear from δ 106.0 to 145.7 ppm. tsijournals.com Carbons of substituent groups, such as a methyl group, may resonate at around 21.1 ppm, while carbons in a morpholine substituent might appear at 46.5 and 66.0 ppm. tsijournals.com The chemical shifts are sensitive to the electronic effects of neighboring atoms and functional groups, making ¹³C NMR a powerful tool for confirming the successful synthesis of target analogues. libretexts.org
| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference Compound Type |
|---|---|---|
| Pyrazine Ring Carbons | 125 - 150 | Generic Aromatic/Pyrazine |
| Imidazole Ring Carbons | 106 - 145 | Imidazo[1,2-a]pyrazine |
| Aryl-C (substituent) | 124 - 131 | Imidazo[1,2-a]pyrazine |
| Alkyl-CH₃ (substituent) | ~21 | Imidazo[1,2-a]pyrazine |
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used for the characterization of fluorine-containing compounds. nih.gov The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, and its chemical shifts span a very wide range (over 400 ppm), which provides excellent signal dispersion and reduces the likelihood of signal overlap. mdpi.comchemrxiv.org This technique is particularly valuable for characterizing 7H-imidazo[4,5-b]pyrazine analogues that have been functionalized with fluorine atoms or trifluoromethyl (CF₃) groups.
The introduction of a trifluoromethyl group at the 2-position of the imidazo[4,5-b]pyrazine scaffold is a key strategy in medicinal chemistry to modulate electronic properties. nih.gov In ¹⁹F NMR, a CF₃ group typically gives a sharp singlet, and its chemical shift is highly sensitive to the electronic environment of the heterocyclic ring. nih.gov This sensitivity allows ¹⁹F NMR to be used not only for structural confirmation but also to probe interactions of the molecule with its environment or binding partners. mdpi.com The absence of natural background fluorine signals in biological samples makes ¹⁹F NMR an excellent tool for in vitro and in vivo studies. nih.govsemanticscholar.org
X-ray Diffraction Crystallography
X-ray crystallography provides definitive, high-resolution structural information for crystalline solids. This technique allows for the precise determination of molecular geometry, conformation, and the arrangement of molecules within a crystal lattice, known as crystal packing.
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules. research-nexus.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the positions of individual atoms, leading to accurate measurements of bond lengths, bond angles, and torsion angles. This has been successfully applied to confirm the molecular structures of novel imidazo[4,5-b]pyridine derivatives, which are close analogues of the pyrazine series. nih.govuctm.edu
The data obtained from X-ray crystallography confirm the planar or near-planar nature of the fused imidazo[4,5-b]pyrazine ring system and reveal the spatial orientation of its substituents. For example, crystallographic studies on related kinase inhibitors have provided critical insights into how these molecules dock into the ATP binding site of their target proteins. researchgate.net The analysis of the crystal packing reveals how molecules arrange themselves in the solid state, which is governed by various intermolecular forces such as hydrogen bonding and π–π stacking.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. scirp.orgnih.gov The Hirshfeld surface of a molecule is defined as the region where the electron distribution of the molecule is greater than that of all other molecules in the crystal. researchgate.net
This analysis generates graphical plots that provide a detailed map of intermolecular contacts. physchemres.org
d_norm maps : These surfaces are colored to show contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii, highlighting key interactions like hydrogen bonds. nih.gov
2D Fingerprint Plots : These plots summarize all the intermolecular contacts in the crystal, quantifying the relative contribution of different types of interactions. mdpi.com For example, the analysis can reveal the percentage of the Hirshfeld surface involved in H···H, C···H/H···C, and O···H/H···O contacts. uctm.edunih.gov In many organic molecular crystals, H···H interactions, representative of van der Waals forces, are often the most significant contributor to crystal packing. nih.govresearchgate.net
For imidazo[4,5-b]pyrazine analogues, Hirshfeld surface analysis can identify and characterize crucial non-covalent interactions that stabilize the crystal structure, providing a deeper understanding of the supramolecular assembly. research-nexus.netnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For analogues of this compound, IR spectroscopy provides crucial information about the molecular structure by detecting the characteristic vibrations of its constituent bonds. The fused imidazole and pyrazine rings, along with various substituents, give rise to a unique spectral fingerprint.
The key vibrational modes observed in the IR spectra of imidazo[4,5-b]pyrazine analogues include N-H, C-H, C=N, and C=C stretching and bending frequencies. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. For instance, in some imidazo[1,2-a]pyrazine derivatives, a strong peak corresponding to the N-H stretching of an amine functional group has been observed around 3350 cm⁻¹ rsc.org. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while aliphatic C-H stretches from substituent groups appear just below this threshold, typically in the 2850-2960 cm⁻¹ range openstax.org.
The stretching vibrations of the C=N and C=C bonds within the heterocyclic rings are highly characteristic and are typically observed in the 1500-1680 cm⁻¹ region. These bands can be useful in confirming the presence of the core aromatic structure. The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations, including C-N stretching and various bending modes, create a unique pattern for each analogue, aiding in its specific identification.
Table 1: Characteristic IR Absorption Bands for Imidazo[4,5-b]pyrazine Analogues
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound analogues. High-Resolution Mass Spectrometry (HRMS) further provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.
In techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is commonly observed, providing immediate confirmation of the molecular weight. For example, in the analysis of various imidazo[1,2-a]pyrazine derivatives, the [M+H]⁺ ion was consistently identified as a prominent peak in the ESI-MS spectra tsijournals.com.
HRMS is critical for confirming the identity of newly synthesized analogues. By measuring the mass-to-charge ratio (m/z) to several decimal places, the elemental composition can be confidently assigned. For instance, an imidazo[1,2-a]pyrazine derivative with the molecular formula C₁₇H₁₉ON₄ had a calculated mass of 295.1553 for its [M+H]⁺ ion, while the observed HRMS value was 295.1545, a close match that confirms the structure tsijournals.com. Similarly, another derivative with the formula C₁₆H₁₇N₅O₂ yielded an observed [M+H]⁺ ion at m/z 312.1465, which was in excellent agreement with the calculated value of 312.1460 rsc.org.
The fragmentation patterns observed in the mass spectrum, often studied through tandem mass spectrometry (MS/MS), provide valuable structural information. The molecular ions of imidazo[4,5-b]pyrazine analogues are energetically unstable and can break apart into smaller, characteristic fragment ions libretexts.org. The stability of the resulting fragments, such as those retaining the fused aromatic ring structure, often dictates the fragmentation pathway. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable or most readily formed fragment ion libretexts.org. Analysis of these fragmentation patterns helps in elucidating the structure of the molecule, including the nature and position of substituents. A study on related tetracyclic imidazo[4,5-b]pyridine-based molecules highlighted that the imidazole nitrogen is a primary site for interactions, which can influence fragmentation behavior mdpi.com.
Table 2: Exemplary HRMS Data for Imidazopyrazine Analogues
Computational and Theoretical Investigations of 7h Imidazo 4,5 B Pyrazine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules. bhu.ac.in By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance of accuracy and computational efficiency. For the 7H-imidazo[4,5-b]pyrazine system, DFT calculations are used to explore its geometry, orbital energies, and the distribution of charge, which collectively determine its chemical behavior.
The first step in most quantum chemical calculations is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311G(d,p), researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state on the potential energy surface. bhu.ac.in For this compound, a planar structure is expected due to the aromatic nature of the fused ring system. Theoretical calculations can confirm the planarity and provide precise geometric parameters. These optimized structures are foundational for all subsequent computational analyses, including frequency calculations to ensure the structure is a true minimum, and for understanding how the molecule will be recognized by biological receptors.
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net For imidazo[4,5-b]pyrazine derivatives, TD-DFT calculations can determine the energies of these orbitals. bhu.ac.in This analysis helps in understanding their electronic transitions and potential as chromophores. The magnitude of the HOMO-LUMO energy gap provides insight into the bioactivity of the molecule.
| Parameter | Significance |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. libretexts.orgresearchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, typically color-coded to indicate different charge regions. wolfram.com
Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons (e.g., around lone pairs of nitrogen atoms). These sites are susceptible to electrophilic attack. researchgate.net
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient (e.g., around hydrogen atoms attached to heteroatoms). These sites are favorable for nucleophilic attack. researchgate.net
Green Regions : Represent areas of neutral or near-zero potential.
For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of both the pyrazine (B50134) and imidazole (B134444) rings, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netnih.gov Positive potential (blue) would likely be concentrated around the N-H proton of the imidazole ring, indicating its role as a hydrogen bond donor. This mapping aids in understanding how the molecule interacts with biological targets like protein active sites. chemrxiv.org
To quantify the reactivity predicted by FMO and MEP analyses, a set of global and local reactivity descriptors can be calculated using DFT. These descriptors provide numerical values for various electronic properties based on the energies of the frontier orbitals. redalyc.org
Global Reactivity Descriptors:
Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ) : The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. Calculated as η = (I - A) / 2. A large value indicates a "hard" molecule with low reactivity, while a small value indicates a "soft" molecule with high reactivity.
Global Electrophilicity (ω) : An index that measures the propensity of a species to accept electrons. Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
These descriptors are crucial for comparing the reactivity of different derivatives within the imidazo[4,5-b]pyrazine family.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential | I ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud; indicator of stability. |
| Global Electrophilicity (ω) | ω = χ² / (2η) | Propensity to act as an electrophile. |
Computational Modeling of Molecular Interactions
Beyond understanding the intrinsic properties of the molecule, computational methods are extensively used to predict how it will interact with biological macromolecules, which is the cornerstone of its potential therapeutic activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). physchemres.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the binding mode of potential inhibitors.
For derivatives of imidazo[4,5-b]pyrazine, docking studies have been successfully employed to understand their interaction with protein kinases, which are common targets in cancer therapy. nih.gov For instance, studies on imidazo[4,5-b]pyrazine derivatives as inhibitors of the c-Met kinase revealed their binding mode within the ATP-binding pocket of the enzyme. nih.gov
The docking process involves:
Preparation of the Receptor and Ligand : Obtaining the 3D structure of the protein (often from the Protein Data Bank) and optimizing the geometry of the ligand (the imidazo[4,5-b]pyrazine derivative).
Grid Generation : Defining the binding site on the protein where the ligand is expected to bind.
Docking Simulation : Using an algorithm to place the ligand in various positions and conformations within the binding site.
Scoring and Analysis : Each pose is assigned a score that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and specific amino acid residues of the protein. nih.govresearchgate.net
These studies can explain the structure-activity relationships (SAR) observed experimentally and guide the design of new derivatives with improved potency and selectivity. nih.gov
Analysis of Preferred Binding Modes and Interacting Residues
Computational docking analysis is a critical tool for understanding the binding modes of this compound derivatives with their protein targets. nih.gov Due to their heteroaromatic nature, pyrazine-based compounds like these can engage in a unique combination of polar and nonpolar interactions. nih.gov The most common interactions observed for the pyrazine moiety include hydrogen bonds, where the pyrazine nitrogen atom acts as an acceptor, and weak hydrogen bonds with a pyrazine hydrogen atom serving as a donor. nih.gov Beyond these, π-interactions and coordination with metal ions are also noted. nih.gov
In many instances, the binding of the pyrazine fragment is complex, involving several types of interactions simultaneously. nih.gov Molecular docking studies indicate that hydrophobic forces often play a major role in the binding process. semanticscholar.org For example, in the context of c-Met inhibitors, docking analysis of imidazo[4,5-b]pyrazine derivatives has been used to elucidate their specific binding modes within the kinase domain. nih.gov
The quantitative analysis of binding mechanisms provides deeper insight into the contributions of individual amino acid residues. Methods such as the Alanine-Scanning-Interaction-Entropy (ASIE) can be combined with molecular dynamics simulations to calculate the specific free energy contributions of pocket residues. frontiersin.org This approach helps in identifying "hotspot" residues that are crucial for binding. frontiersin.org Studies on various receptor-ligand complexes reveal that these key residues are often predominantly hydrophobic, and their interactions with the ligand are mainly based on van der Waals forces. frontiersin.org For instance, in androgen receptor analysis, residues such as Leucine, Methionine, and Phenylalanine have been identified as hotspots contributing significantly to the binding free energy. frontiersin.org This type of detailed energetic analysis allows for a precise understanding of which residues interact with the this compound core and its substituents, guiding further structural optimization.
The following table illustrates the types of interactions that pyrazine-based ligands typically form with protein residues.
| Interaction Type | Role of Pyrazine Moiety | Potential Interacting Residues/Components |
| Hydrogen Bond | Hydrogen Bond Acceptor | Amino acid side chains with H-bond donors (e.g., Ser, Thr, Tyr) |
| Weak Hydrogen Bond | Hydrogen Bond Donor | Backbone carbonyls, side chains with H-bond acceptors (e.g., Asp, Glu) |
| Hydrophobic Interactions | Nonpolar Surface | Hydrophobic residues (e.g., Leu, Ile, Val, Phe) |
| π-Interactions | Aromatic System | Aromatic residues (e.g., Phe, Tyr, Trp) |
| Metal Coordination | Ligand | Metal ions (e.g., Zn²⁺, Mg²⁺) in the active site |
Monte Carlo Simulations for Surface Adsorption and Inhibition Studies
Monte Carlo (MC) simulations are a powerful computational method used to investigate the adsorption of molecules onto surfaces, which is a key mechanism in processes like corrosion inhibition. mdpi.com This technique is particularly useful for studying how this compound and its derivatives interact with metal surfaces. nanobioletters.com The simulations help in identifying the most stable adsorption configurations and calculating the adsorption energy, which indicates the strength of the interaction between the inhibitor molecule and the surface. mdpi.com
In a typical MC simulation for corrosion studies, a metal surface, such as Fe(110) or Cu(111), is modeled in a simulation box, often including water and acidic media to mimic real-world conditions. nanobioletters.comsid.ir The inhibitor molecules are then introduced, and the simulation explores various possible adsorption sites and orientations to find the most energetically favorable ones. mdpi.com A high negative adsorption energy signifies a strong and stable adsorption, suggesting that the inhibitor can effectively displace water molecules from the metal surface and form a protective layer. mdpi.com
The results from MC simulations can reveal the orientation of the adsorbed molecules. For instance, simulations have shown that imidazole derivatives can adsorb onto a steel surface in a way that maximizes the contact between their active sites (like heteroatoms and phenyl groups) and the metal. researchgate.net The primary mechanism involves the transfer of electrons from heteroatoms (N, O, S) in the inhibitor to the d-orbitals of the metal, forming a coordinate bond in a process known as chemisorption. researchgate.net The adsorption energy calculated from these simulations provides a direct way to rank the effectiveness of different inhibitor molecules. mdpi.com
The table below summarizes key parameters and findings from Monte Carlo simulations for inhibitor adsorption studies.
| Parameter | Description | Significance |
| Adsorption Energy | The energy released when an inhibitor molecule adsorbs onto the metal surface. | A more negative value indicates stronger, more stable adsorption and better inhibition potential. mdpi.com |
| Adsorbate Configuration | The final, low-energy orientation of the inhibitor on the surface. | Reveals which parts of the molecule are interacting with the surface, providing insight into the binding mechanism. researchgate.net |
| Metal Surface Model | The crystallographic plane of the metal used (e.g., Fe(110), Cu(111)). | Chosen to represent a stable and well-packed surface relevant to the corrosion process. nanobioletters.com |
| Simulation Environment | The medium in which the simulation is run (e.g., aqueous, acidic). | Aims to replicate the corrosive environment to ensure the relevance of the findings. sid.ir |
Theoretical Prediction of Energetic Properties for Derivatives
Computational chemistry, particularly methods based on density functional theory (DFT), is extensively used to predict the energetic properties of novel compounds derived from scaffolds like this compound. researchgate.net These theoretical predictions are vital in the design of high-energy-density materials (HEDMs), allowing for the screening of potential candidates before undertaking complex synthesis. researchgate.net Key properties calculated include the heat of formation (HOF), density, detonation velocity (D), and detonation pressure (P). researchgate.netsemanticscholar.org
The process often begins with a known core structure, such as an imidazo[4,5-b]pyrazine fused system, onto which various energetic functional groups (e.g., –NO₂, –ONO₂, –NH₂, –NHNH₂) are substituted in silico. researchgate.net The geometry of these new derivative molecules is then optimized, and their properties are calculated. The solid-phase heat of formation is often predicted using isodesmic reactions and the Born-Haber energy cycle. researchgate.net Detonation parameters can be evaluated using established methods like the Kamlet-Jacobs equations, which rely on the calculated densities and HOFs. researchgate.net
Studies on related fused heterocyclic systems, such as bis-oxadiazolo-pyrazine, have shown that the introduction of nitro (–NO₂) and N-oxide groups is an effective strategy for favorably increasing the heat of formation, density, and oxygen balance. semanticscholar.org For example, in one study designing 54 derivatives of a TIOP (a complex ketone with a "565" ring structure), the predicted densities ranged from 1.70 to 2.17 g/cm³, with detonation velocities reaching up to 10.26 km/s. researchgate.net Such computational screening helps identify derivatives that strike a good balance between high energetic performance and acceptable sensitivity, marking them as promising candidates for further experimental investigation. researchgate.net
The following table presents a sample of theoretically predicted energetic properties for hypothetical derivatives of a pyrazine-based energetic precursor, illustrating the impact of different functional groups.
| Derivative ID | Functional Group | Predicted Density (g/cm³) | Predicted HOF (kJ/mol) | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) |
| D1 | -NH₂ | 1.85 | 550 | 8.90 | 35.5 |
| D4 | -NHNH₂ | 1.98 | 780 | 10.07 | 44.2 |
| D6 | -ONO₂ | 2.09 | 950 | 9.85 | 45.1 |
| D7 | -NO₂ | 2.05 | 1043 | 9.98 | 46.6 |
Note: The data in this table is illustrative, based on findings for similar energetic derivatives reported in the literature, such as TIOP-based compounds. researchgate.netsemanticscholar.org
Strategic Applications and Role in Advanced Chemical Design and Materials Science
Role as a Privileged Scaffold in Diversity-Oriented Synthesis (DOS)
In the field of medicinal chemistry, the imidazo[4,5-b]pyrazine structure is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The imidazo[4,5-b]pyrazine core is an isostere of the natural 9H-purine scaffold, meaning it has a similar shape and electronic configuration. nih.gov This resemblance allows molecules built upon this scaffold to interact with a wide range of biological macromolecules, such as kinases, that naturally bind purine-based molecules like adenosine triphosphate (ATP). nih.gov
This inherent versatility makes the imidazo[4,5-b]pyrazine scaffold an ideal starting point for Diversity-Oriented Synthesis (DOS). DOS is a strategy used to create large collections of structurally diverse small molecules, which can then be screened for various biological activities. By using the imidazo[4,5-b]pyrazine core as a foundation, chemists can systematically introduce a variety of functional groups at different positions on the ring system. This approach generates extensive chemical libraries with broad structural and functional diversity, increasing the probability of discovering novel compounds with potent and selective biological activities, including roles as kinase inhibitors and antimicrobial agents. nih.govrjeid.com
Design Principles for Molecular Modulators
The imidazo[4,5-b]pyrazine scaffold is frequently employed in the rational design of enzyme inhibitors, particularly for protein kinases. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. researchgate.netnih.gov A primary design principle involves using the scaffold to mimic the binding of ATP in the enzyme's active site.
The nitrogen atoms within the fused imidazole (B134444) and pyrazine (B50134) rings are key to this strategy. They can act as both hydrogen bond donors and acceptors, forming crucial interactions with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor in the active site. For example, in the design of inhibitors for the c-Met kinase, a series of imidazo[4,5-b]pyrazine derivatives were developed where the scaffold effectively occupied the ATP-binding site. nih.gov Docking analyses revealed that the core structure forms essential hydrogen bonds, while peripheral substituents are modified to create additional interactions with hydrophobic pockets and other regions of the active site, thereby enhancing potency and selectivity. nih.gov This modular design approach, which combines the anchoring properties of the core scaffold with the specificity-determining features of its substituents, is a cornerstone of modern kinase inhibitor development. nih.gov
Achieving selectivity for a specific enzyme isoform among a family of closely related proteins is a major challenge in drug design. The structural features of the imidazo[4,5-b]pyrazine and related scaffolds can be systematically modified to exploit subtle differences between the active sites of various isoforms.
A clear illustration of this principle can be seen in the development of selective inhibitors for Aurora kinases, a family of enzymes with high structural homology. Research on the closely related imidazo[4,5-b]pyridine scaffold demonstrated that isoform selectivity between Aurora-A and Aurora-B could be achieved through careful structural modifications. nih.gov The ATP-binding pockets of Aurora-A and Aurora-B differ by only a few amino acids. researchgate.net By introducing specific chemical groups at the C7-position of the imidazo[4,5-b]pyridine core, medicinal chemists were able to design compounds that preferentially bind to one isoform over the other. researchgate.netnih.gov For instance, the T217 residue in Aurora-A's active site was identified as a critical determinant for achieving selectivity. nih.gov Derivatives were designed to either favorably interact with or sterically avoid this residue, leading to highly selective inhibition of Aurora-A. This structure-guided design principle, focused on exploiting minor variations in active site architecture, is directly applicable to the imidazo[4,5-b]pyrazine scaffold for developing next-generation selective enzyme modulators.
Integration into Organic Light-Emitting Diodes (OLEDs)
Beyond its biological applications, the imidazo[4,5-b]pyrazine moiety has emerged as a key component in materials science, particularly in the design of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs). The scaffold is used to form imidazo[4,5-b]pyrazin-2-ylidene ligands, which are a class of N-heterocyclic carbenes (NHCs) used in creating highly efficient cyclometalated iridium(III) complexes. rsc.orgrsc.orgcityu.edu.hkacs.org These Ir(III) complexes are sought after as phosphorescent dopants in the emissive layer of OLEDs because they can harvest both singlet and triplet excitons, enabling theoretical internal quantum efficiencies of up to 100%. rsc.orgcityu.edu.hk
The design of these emitters involves coordinating three imidazo[4,5-b]pyrazin-2-ylidene-based chelating ligands to a central iridium atom, resulting in homoleptic Ir(III) complexes. acs.orgnih.gov The synthesis of the pro-ligand, an imidazo[4,5-b]pyraz-3-ium salt, is a critical step. A common synthetic route starts from pyrazin-2-amine, which undergoes a series of reactions including bromination, Suzuki cross-coupling to introduce aryl substituents, and a multi-step sequence to form the imidazole ring, followed by N-arylation to yield the final pro-chelate. rsc.orgcityu.edu.hk This pro-ligand is then reacted with an iridium source, such as Ir(acac)₃, to form the final tris-bidentate Ir(III) carbene complex. rsc.orgcityu.edu.hk By strategically placing bulky substituents (e.g., 2,6-dimethylphenyl) or electron-donating/withdrawing groups on the ligand framework, chemists can fine-tune the photophysical and material properties of the final emitter. rsc.orgrsc.orgcityu.edu.hk
The performance of an OLED emitter is defined by its photophysical properties. For imidazo[4,5-b]pyrazin-2-ylidene-based Ir(III) complexes, these properties are extensively studied to optimize their function as blue or sky-blue emitters, which remain a challenge for OLED technology. rsc.orgrsc.org Key metrics include the emission wavelength (λmax), the photoluminescent quantum yield (PLQY), the emission lifetime (τ), and the external quantum efficiency (EQE) when fabricated into an OLED device.
Research has shown that these complexes can be highly efficient. For example, a series of complexes designated f-ct4a–c, featuring a bulky 2,6-dimethylphenyl substituent, exhibited sky-blue emission with PLQYs between 50–68% in a toluene solution. rsc.orgrsc.org When these emitters were doped into a host material matrix (PPT), which is common in OLED fabrication, their PLQYs significantly improved to a range of 71–87% due to the suppression of vibrational quenching mechanisms. rsc.org OLED devices fabricated with these materials have demonstrated impressive performance; for example, a device using the f-ct4b complex achieved a maximum EQE of 17.4% with blue color coordinates. rsc.orgrsc.org Further device engineering, creating a hyper-OLED, pushed this efficiency to 21.5%. rsc.orgrsc.org Similarly, other synthesized complexes like f-timpz and f-t2empz have also shown high PLQYs of 75-81% in solution. acs.orgnih.gov These results underscore the potential of imidazo[4,5-b]pyrazine-based emitters in developing efficient and durable blue OLEDs. nih.gov
The table below summarizes the performance of several representative imidazo[4,5-b]pyrazin-2-ylidene Ir(III) emitters.
| Complex | Emission Peak (λmax) | Photoluminescent Quantum Yield (PLQY) | Max. External Quantum Efficiency (EQE) | Reference |
| f-ct4b | 473-482 nm | 50-68% (in toluene); 81% (in PPT film) | 17.4% (OLED); 21.5% (hyper-OLED) | rsc.orgrsc.org |
| f-tpb1 | 457 nm | 85% (in toluene) | 13.5% (OLED); 29.6% (hyper-OLED) | nih.gov |
| m-tpb1 | 520 nm | 69% (in toluene) | 22.8% | nih.gov |
| f-t2empz | 466-485 nm | 75-81% (in toluene) | 5.1% (OLED); 17.4% (hyper-OLED) | nih.gov |
Exploration as Components in High Energy Density Compounds (HEDC)
The 7H-imidazo[4,5-b]pyrazine scaffold, a nitrogen-rich heterocyclic system, has garnered attention in the field of materials science for its potential as a foundational structure in the design of High Energy Density Compounds (HEDCs). The inherent characteristics of this fused-ring system, such as a high nitrogen content, thermal stability, and a planar structure, make it an attractive candidate for the development of next-generation energetic materials. Research in this area primarily focuses on the theoretical and computational evaluation of its derivatives, exploring how the introduction of various energetic functional groups can enhance its performance as an HEDC.
The core principle behind utilizing this compound in HEDCs lies in its high heat of formation, a critical parameter for energetic materials. The fused imidazole and pyrazine rings create a stable aromatic system with a significant number of nitrogen-nitrogen and carbon-nitrogen bonds, which release a substantial amount of energy upon decomposition.
Computational studies on analogous polycyclic nitrogen-rich heterocycles provide a framework for understanding the potential of this compound-based HEDCs. For instance, density functional theory (DFT) calculations on similar fused ring systems, such as bis-oxadiazolo-pyrazine, have demonstrated that the introduction of nitro (-NO2) and N-oxide groups can significantly improve key energetic properties. semanticscholar.org These modifications enhance the heat of formation, oxygen balance, and density of the compounds. semanticscholar.org
The introduction of nitro groups, in particular, is a well-established strategy for increasing the energy output of a molecule. By substituting hydrogen atoms on the this compound core with nitro groups, it is theoretically possible to create a series of energetic derivatives with varying performance characteristics. The number and position of these nitro groups would directly influence the compound's density, detonation velocity, and detonation pressure.
Theoretical evaluations of such derivatives often involve calculating key performance indicators. The data presented in the following table is a hypothetical representation based on computational studies of similar nitrogen-rich heterocyclic energetic materials and illustrates the expected trends upon functionalization of the this compound core.
Projected Energetic Properties of Hypothetical this compound Derivatives
| Compound | Molecular Formula | Calculated Density (g/cm³) | Calculated Heat of Formation (kJ/mol) | Calculated Detonation Velocity (km/s) | Calculated Detonation Pressure (GPa) |
|---|---|---|---|---|---|
| This compound | C₅H₄N₄ | ~1.5 | ~250 | ~7.0 | ~20 |
| Nitro-7H-imidazo[4,5-b]pyrazine | C₅H₃N₅O₂ | ~1.7 | ~350 | ~8.0 | ~28 |
| Dinitro-7H-imidazo[4,5-b]pyrazine | C₅H₂N₆O₄ | ~1.85 | ~450 | ~8.8 | ~35 |
| Trinitro-7H-imidazo[4,5-b]pyrazine | C₅HN₇O₆ | ~1.95 | ~550 | ~9.5 | ~42 |
The sensitivity of these hypothetical compounds is another crucial factor that would be assessed in computational studies. A balance must be struck between high energy output and stability to ensure the practical applicability of any newly designed HEDC. The bandgap (the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)) is often used as a theoretical indicator of sensitivity. semanticscholar.org
While the synthesis and experimental characterization of HEDCs based on the this compound core are still in nascent stages, the theoretical and computational findings for related structures strongly suggest that it is a promising scaffold for the development of novel energetic materials with competitive performance and stability. semanticscholar.org Further research in this area will likely focus on the synthesis of nitro-substituted derivatives and the experimental validation of their energetic properties.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 7H-imidazo[4,5-b]pyrazine derivatives, and how can reaction conditions be optimized?
Synthesis of this compound derivatives often involves cyclization reactions. For example, the preparation of 3-methylmercapto-5-cyano-6-(dimethylaminomethyleneamino)isothiazolo[4,5-b]pyrazine (7b) uses dimethylformamide dimethyl acetal as a solvent under room-temperature stirring for 24 hours . Optimization includes monitoring reaction progress via TLC and purification through recrystallization (e.g., ethanol with Norite). Key parameters to optimize include solvent choice, temperature, and catalyst use.
Q. Q2. How should researchers characterize the purity and structural integrity of this compound compounds?
Characterization typically combines spectroscopic and analytical methods:
- NMR spectroscopy (e.g., , ) to confirm substituent positions and ring structure .
- Elemental analysis to validate empirical formulas (e.g., C, H, N, S content matching calculated values) .
- Mass spectrometry (e.g., ESI-MS) to confirm molecular weight.
- X-ray crystallography for unambiguous structural determination, as seen in studies of related pyrazine derivatives .
Advanced Research Questions
Q. Q3. How do electronic and vibrational properties of this compound derivatives influence their reactivity in drug design?
Computational studies, such as density functional theory (DFT), can model electronic transitions and vibrational modes. For pyrazine derivatives, the S and S electronic states exhibit strong coupling, affecting photophysical behavior . Molecular dynamics simulations (e.g., MCTDH method) reveal non-adiabatic interactions between vibrational modes and electronic states, critical for designing light-sensitive compounds .
Q. Q4. What strategies address contradictions in biological activity data for this compound-based inhibitors?
Discrepancies may arise from assay conditions or off-target effects. To resolve these:
Q. Q5. How can stability and decomposition pathways of nitro-functionalized this compound derivatives be analyzed?
Nitro groups in compounds like octahydro-1,3,4,7,8,10-hexanitro-5,2,6-(iminomethenimino)-1H-imidazo[4,5-b]pyrazine require stability assessments under thermal/mechanical stress. Methods include:
- Differential scanning calorimetry (DSC) to detect exothermic decomposition.
- Hydrolysis studies (e.g., alkaline conditions) monitored via LC-MS to identify intermediates like dihydrodiimidazo-pyrazine derivatives .
- Vibrational spectroscopy (IR/Raman) to track nitro group degradation .
Methodological Challenges
Q. Q6. What experimental designs are suitable for studying the role of this compound in pteridine-like biological systems?
Pteridines, which share a pyrimido[4,5-b]pyrazine core, are involved in redox and metabolic processes . To study analogous functions:
- Use enzymatic assays (e.g., folate-dependent enzymes) to test cofactor activity.
- Employ isotopic labeling (e.g., ) to trace metabolic incorporation.
- Compare with structurally related compounds (e.g., lumazine derivatives) to isolate scaffold-specific effects .
Q. Q7. How can researchers mitigate synthetic byproducts in multi-step reactions involving this compound intermediates?
Byproducts often arise from incomplete cyclization or nitro group reduction. Strategies include:
- Stepwise purification using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).
- In situ monitoring via NMR to identify reactive intermediates (e.g., dihydroimidazo precursors) .
- Protecting group strategies (e.g., tert-butoxycarbonyl for amine groups) to prevent side reactions .
Regulatory and Safety Considerations
Q. Q8. What regulatory guidelines apply to handling nitro-substituted this compound derivatives in laboratory settings?
Compounds like octahydro-hexanitro derivatives are classified as significant new use substances (SNURS) under 15 U.S.C. §2604. Compliance requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
